1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene is typically synthesized through the phosgenation of methylenedianiline (MDA). The process involves the reaction of MDA with phosgene (COCl2) under controlled conditions to produce MDI . The reaction is carried out in a solvent such as chlorobenzene or monochlorobenzene, and the temperature is maintained between 50°C to 100°C.
Industrial Production Methods: In industrial settings, the production of MDI involves several steps:
Amination: Aniline is reacted with formaldehyde to produce MDA.
Phosgenation: MDA is then reacted with phosgene to produce crude MDI.
Purification: The crude MDI is purified through distillation to obtain pure MDI.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene undergoes various chemical reactions, including:
Addition Reactions: MDI reacts with polyols to form polyurethanes.
Substitution Reactions: MDI can react with amines to form ureas and with alcohols to form carbamates.
Common Reagents and Conditions:
Polyols: Used in the production of polyurethanes.
Amines: React with MDI to form ureas.
Alcohols: React with MDI to form carbamates.
Major Products Formed:
Polyurethanes: Widely used in foams, elastomers, and coatings.
Ureas and Carbamates: Used in various industrial applications.
Scientific Research Applications
1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyurethanes.
Biology: Employed in the development of biomaterials and medical devices.
Medicine: Utilized in the production of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the manufacture of adhesives, coatings, and elastomers.
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups (-NCO) in MDI react with hydroxyl groups (-OH) in polyols to form urethane linkages, resulting in the formation of polyurethanes . This reaction is catalyzed by tertiary amines or organometallic compounds .
Comparison with Similar Compounds
2,4-Diisocyanato-1-methylbenzene (TDI): Another widely used isocyanate in polyurethane production.
1,1’-Methylenebis(4-isocyanatocyclohexane) (H12MDI): Used in the production of aliphatic polyurethanes.
Comparison:
Reactivity: MDI has higher reactivity compared to TDI, making it suitable for applications requiring rapid curing.
Physical Properties: MDI-based polyurethanes exhibit superior mechanical properties and thermal stability compared to TDI-based polyurethanes.
Applications: While both MDI and TDI are used in polyurethane production, MDI is preferred for applications requiring high-performance materials.
Properties
CAS No. |
78062-13-2 |
---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-isocyanato-3-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-6-4-12(5-7-14)8-13-2-1-3-15(9-13)17-11-19/h1-7,9H,8H2 |
InChI Key |
AWGPJFBOFKWELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)CC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.